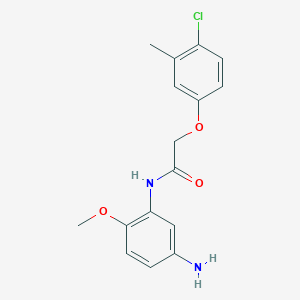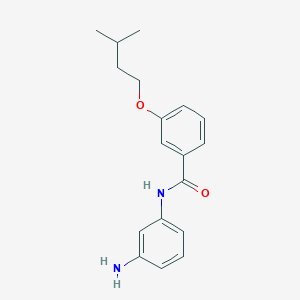![molecular formula C19H24N2O2 B1385072 N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide CAS No. 1020056-46-5](/img/structure/B1385072.png)
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
Vue d'ensemble
Description
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide, also known as N-tert-butyl-2-methyl-3-phenyl-2-aminopropionamide (TMPPA), is an organic compound belonging to the class of amides. It is a white, crystalline solid with a molecular weight of 259.3 g/mol. TMPPA has a variety of applications in the pharmaceutical, agricultural, and industrial fields. This compound is used as a building block in the synthesis of various organic compounds, and it has been used in the synthesis of a variety of drugs, including antifungal agents and antimicrobial agents.
Applications De Recherche Scientifique
Hydrogen Bond Studies
N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, structurally related to the query compound, have been synthesized and characterized, highlighting the importance of hydrogen bonds in their structural stability. This is evidenced by FAB mass spectrometry, IR, and NMR spectroscopy, and X-ray crystallography, showcasing their potential in various scientific applications (Romero & Margarita, 2008).
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, structurally similar to the compound , is used as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective acetylation process, utilizing Novozym 435 as a catalyst, highlights the compound's potential in pharmaceutical synthesis and its importance in medicinal chemistry (Magadum & Yadav, 2018).
Pharmaceutical Synthesis
A one-pot palladium-mediated synthesis method has been developed for N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl) acetamide, a precursor to [11C]PBR28, a PET biomarker. This showcases the compound's relevance in advanced medical imaging techniques and its role in enhancing diagnostic accuracy (Hoareau & Scott, 2010).
Green Synthesis of Derivatives
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound with a similar structure, demonstrates the application of environmentally friendly methods in the production of important intermediates for azo disperse dyes. This not only sheds light on the compound's utility in the textile industry but also underscores the shift towards sustainable industrial practices (Qun-feng, 2008).
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-16(20)6-5-7-17(13)21-18(22)12-23-15-10-8-14(9-11-15)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFCKJPZYMESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385007.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385008.png)

